molecular formula C18H14F3NO7S B2369449 ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE CAS No. 957311-43-2

ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE

Cat. No.: B2369449
CAS No.: 957311-43-2
M. Wt: 445.37
InChI Key: GELMORDCPXZOEE-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE is a complex organic compound that features a trifluoromethyl group, a nitro group, and a sulfinylacetyl group attached to a benzoate ester

Scientific Research Applications

ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE typically involves multiple steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfinylation: The sulfinyl group is added through a reaction with sulfinyl chloride in the presence of a base.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Oxidation of Sulfinyl Group: Formation of the corresponding sulfone.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylacetyl]oxybenzoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]acetyl]oxybenzoate: Lacks the sulfinyl group.

Uniqueness

ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE is unique due to the presence of both the sulfinyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO7S/c1-2-28-17(24)12-5-3-4-6-14(12)29-16(23)10-30(27)15-8-7-11(18(19,20)21)9-13(15)22(25)26/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELMORDCPXZOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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